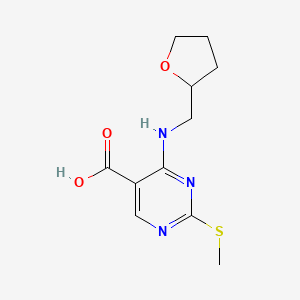

2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid

描述

属性

IUPAC Name |

2-methylsulfanyl-4-(oxolan-2-ylmethylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-18-11-13-6-8(10(15)16)9(14-11)12-5-7-3-2-4-17-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLVMPJPENKZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NCC2CCCO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategy Overview

The synthesis generally involves three main phases:

- Preparation of key intermediates: Such as substituted pyrimidines and heterocyclic amines.

- Coupling reactions: Linking the heterocyclic amine with the pyrimidine core.

- Functional group transformations: Including hydrolysis to convert esters to acids and methylthio group modifications.

These steps are optimized to maximize yields and purity, with specific conditions tailored for each intermediate.

Preparation of Pyrimidine Core

- The pyrimidine core, especially 2,4-dichloropyrimidine derivatives, is synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, 2,4-dichloropyrimidine reacts with methylthiol derivatives under basic conditions to introduce the methylthio group at position 2.

Introduction of the Tetrahydrofuran-2-Yl Methylamino Group

- The tetrahydrofuran-2-yl methylamine is introduced via nucleophilic substitution on the chlorinated pyrimidine ring. This is typically performed in anhydrous acetonitrile with potassium carbonate as base, at low temperatures (~0°C), followed by stirring at room temperature.

| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 3 | Tetrahydrofuran-2-yl methylamine | Acetonitrile | 0°C to room temp | 12-24 hours | 89% |

Note: The reaction is monitored via TLC, and purification is achieved through column chromatography.

Coupling of the Methylthio-Pyrimidine with the Amino Group

- The methylthio pyrimidine intermediate reacts with amino groups of heterocyclic amines (e.g., tetrahydrofuran derivatives) via nucleophilic substitution, facilitated by potassium carbonate in DMF at elevated temperatures (~60°C), often under inert atmosphere.

| Step | Reagents | Solvent | Conditions | Yield | Notes | Reference |

|---|---|---|---|---|---|---|

| 4 | Methylthio pyrimidine + amino heterocycle | DMF | 60°C, overnight | 82% | Purification via chromatography |

Hydrolysis to Carboxylic Acid

- The ester intermediates are hydrolyzed under reflux conditions with concentrated sulfuric acid (80%) or other strong acids to yield the free acid.

| Step | Reagents | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 5 | Ester + H₂SO₄ | Reflux | 4-6 hours | Quantitative |

Summary of Synthetic Routes with Data Table

Additional Notes and Research Findings

- Reaction optimization : Adjusting temperature, solvent polarity, and base strength significantly influences yields and purity.

- Substituent effects : Variations in substituents on the pyrimidine ring impact reactivity and product stability.

- Scale-up considerations : Methods have been adapted for larger scale synthesis with improved purification techniques.

化学反应分析

Types of Reactions

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Alcohols: From reduction of the carboxylic acid group.

Substituted Pyrimidines: From various substitution reactions on the pyrimidine ring.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Compounds structurally related to 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid have been studied for their effectiveness against various pathogens, including bacteria and fungi. For instance, certain derivatives have shown promising fungicidal activity, suggesting potential use in agricultural fungicides as well as in treating fungal infections in humans .

Antiviral Properties

Similar pyrimidine derivatives have demonstrated antiviral activities, making them candidates for further investigation in the development of antiviral medications. The unique structural features of this compound may enhance its efficacy against viral pathogens by interacting with key enzymes involved in viral replication .

Enzyme Inhibition Studies

Studies have focused on the interaction of this compound with specific enzymes involved in metabolic pathways of pathogens. Preliminary results suggest that it may inhibit these enzymes, leading to therapeutic effects. This mechanism could be pivotal for developing new treatments for diseases caused by resistant strains of bacteria and viruses .

Agricultural Applications

The compound's fungicidal properties extend its potential use in agriculture. Its derivatives could be formulated into effective agricultural chemicals to protect crops from fungal diseases. The structural diversity offered by the methylthio group and tetrahydrofuran moiety enhances its reactivity and interaction with biological targets, making it a valuable candidate for further research in agrochemicals .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid | Pyrimidine ring with methylthio and carboxylic groups | Lacks tetrahydrofuran moiety; focused on antifungal properties |

| 2-Amino-4-(tetrahydrofuran) pyrimidine | Similar pyrimidine core with amino group | Different functional groups leading to varied biological activity |

| 5-Fluoro-2-(methylthio)pyrimidine | Fluorinated variant of methylthio pyrimidines | Enhanced potency against certain pathogens due to fluorination |

Case Studies

- Fungicidal Activity Study : A study conducted on several pyrimidine derivatives, including this compound, demonstrated significant inhibition of fungal growth in vitro, indicating its potential as a lead compound for developing new antifungal agents .

- Antiviral Efficacy Research : Another research project evaluated the antiviral properties of related compounds against influenza viruses, showing promising results that warrant further exploration into their mechanisms of action .

- Enzyme Interaction Analysis : Investigations into enzyme inhibition revealed that certain derivatives could effectively disrupt metabolic pathways critical for pathogen survival, highlighting their therapeutic potential .

作用机制

The mechanism by which 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular modeling.

相似化合物的比较

Substituent Variations at Position 2

Methylthio Group vs. Other Thioethers :

- 2-(Methylthio)pyrimidine-4-carboxylic Acid (): Lacks the THF-containing amino group at position 4. The methylthio group provides moderate steric hindrance and electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution .

- 2-(Phenylthio)pyrimidine-4-carboxylic Acid (): The phenylthio group increases hydrophobicity (logP ~2.5 vs. ~1.8 for methylthio) and alters metabolic stability due to aromatic π-systems .

Key Data :

*Estimated using fragment-based methods.

†Calculated based on molecular formula C₁₁H₁₅N₃O₃S.

Substituent Variations at Position 4

THF-Methylamino Group vs. Other Amines:

- 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic Acid (Imp-B-M6, ): The chloro-methoxybenzyl group introduces strong electron-withdrawing effects, reducing basicity (pKa ~5.5) compared to the THF-methylamino group (pKa ~7.2) .

- 4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid (): The isobutyl group enhances lipophilicity (logP ~2.1) but lacks the hydrogen-bonding capability of the THF oxygen .

Key Data :

Functional Group Modifications at Position 5

Carboxylic Acid vs. Esters or Amides :

- Ethyl 2-(methylthio)pyrimidine-5-carboxylate (): The ethyl ester derivative exhibits higher membrane permeability (logP ~2.3) but requires hydrolysis in vivo for activity .

- 5-Cyano-4-oxo-6-phenyl-1,4-dihydropyrimidine (): Replacing -COOH with -CN reduces acidity (pKa ~-1 vs. ~2.5 for -COOH) and alters binding interactions in enzyme inhibition .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound (CAS) | Molecular Formula | Molecular Weight | logP | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound (N/A) | C₁₁H₁₅N₃O₃S | 279.3 | 1.8 | 10 |

| 2-Methylsulfanylpyrimidine-4-carboxylic Acid (1126-44-9) | C₆H₆N₂O₂S | 170.2 | 1.8 | 25 |

| 4-(Isobutylamino) Analog (1015856-38-8) | C₁₀H₁₅N₃O₂S | 241.3 | 2.1 | 5 |

| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (N/A) | C₈H₇F₃N₂O₂ | 220.1 | 2.3 | 2 |

生物活性

2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid is a synthetic compound with the molecular formula CHNOS and a molar mass of 269.32 g/mol. It features a unique structure that includes a methylthio group and a tetrahydrofuran moiety, which contributes to its biological activity and potential applications in pharmaceuticals and agriculture .

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molar Mass | 269.32 g/mol |

| Appearance | White to yellow solid |

| Purity | >95% |

| Density | 1.38±0.1 g/cm³ (Predicted) |

| Boiling Point | 510.8±35.0 °C (Predicted) |

| pKa | 1.16±0.36 (Predicted) |

Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities. For instance, related compounds have shown promising results against various pathogens, making them candidates for pharmaceutical development .

Case Studies

- Fungicidal Activity : Studies have demonstrated that certain derivatives of this compound possess fungicidal properties, indicating their potential use in agricultural applications to combat fungal infections.

- Antiviral Potential : Similar pyrimidine derivatives have been explored for their antiviral activities, suggesting that this compound may also have therapeutic effects against viral pathogens.

The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes involved in the metabolic pathways of pathogens. Preliminary studies suggest that it may inhibit these enzymes, leading to therapeutic effects .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid | Pyrimidine ring with methylthio and carboxylic groups | Lacks tetrahydrofuran moiety; focused on antifungal properties |

| 2-Amino-4-(tetrahydrofuran) pyrimidine | Similar pyrimidine core with amino group | Different functional groups leading to varied biological activity |

| 5-Fluoro-2-(methylthio)pyrimidine | Fluorinated variant of methylthio pyrimidines | Enhanced potency against certain pathogens due to fluorination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。